molecular formula C14H14N2O2S B14921395 3-methoxy-N'-[(E)-(5-methylthiophen-2-yl)methylidene]benzohydrazide

3-methoxy-N'-[(E)-(5-methylthiophen-2-yl)methylidene]benzohydrazide

Cat. No.: B14921395
M. Wt: 274.34 g/mol
InChI Key: QFAWXWHAQBCHPE-OQLLNIDSSA-N
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Description

3-METHOXY-N’~1~-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides It is characterized by the presence of a methoxy group, a thienyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-N’~1~-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 3-methoxybenzohydrazide with 5-methyl-2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-N’~1~-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and thienyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-METHOXY-N’~1~-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-METHOXY-N’~1~-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-METHOXY-N’~1~-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]BENZOHYDRAZIDE
  • 3-METHOXY-N’~1~-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]BENZOHYDRAZIDE
  • 3-METHOXY-N’~1~-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]BENZOHYDRAZIDE

Uniqueness

The uniqueness of 3-METHOXY-N’~1~-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]BENZOHYDRAZIDE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of methoxy, thienyl, and benzohydrazide groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

3-methoxy-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C14H14N2O2S/c1-10-6-7-13(19-10)9-15-16-14(17)11-4-3-5-12(8-11)18-2/h3-9H,1-2H3,(H,16,17)/b15-9+

InChI Key

QFAWXWHAQBCHPE-OQLLNIDSSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=N/NC(=O)C2=CC(=CC=C2)OC

Canonical SMILES

CC1=CC=C(S1)C=NNC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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